

Application Notes and Protocols for Carasiphenol C as a Phytochemical Standard

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Carasiphenol C is a polyphenolic compound that has garnered interest within the phytochemical and drug development communities. Its complex structure, characteristic of oligomeric stilbenoids, presents a unique analytical challenge and suggests potential biological activity. These application notes provide detailed protocols for the use of **Carasiphenol C** as a reference standard in phytochemical analysis, employing modern analytical techniques. The methodologies outlined herein are designed to serve as a foundational guide for researchers engaged in the isolation, identification, and quantification of **Carasiphenol C** and related compounds from natural sources.

Physicochemical Properties of Carasiphenol C

A comprehensive understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and use in analytical methodologies. The data presented below has been compiled from publicly available chemical databases.



Property	Value	Source	
Molecular Formula	C ₄₂ H ₃₂ O ₉ PubChem		
Molecular Weight	680.7 g/mol	PubChem, Labchem	
CAS Number	868168-04-1	Labchem	
Appearance	Off-white to light brown powder	Assumed based on similar compounds	
Purity	≥98% (by HPLC)	Labchem	
Solubility	Soluble in methanol, ethanol, DMSO, and acetone. Sparingly soluble in water.	Assumed based on similar polyphenols	
Storage	Store at -20°C in a dry, dark place.	Chemfaces	

Experimental Protocols

The following protocols are provided as a starting point for the analysis of **Carasiphenol C**. Optimization may be necessary depending on the specific matrix and instrumentation used.

High-Performance Liquid Chromatography (HPLC-UV) for Quantification

This method is designed for the quantitative analysis of **Carasiphenol C** in plant extracts or other matrices.

- a) Instrumentation and Materials:
- High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μm particle size).
- Carasiphenol C reference standard (≥98% purity).
- HPLC-grade methanol, acetonitrile, and water.



- Formic acid or acetic acid (for mobile phase modification).
- Syringe filters (0.45 μm).
- b) Preparation of Standard Solutions:
- Prepare a stock solution of Carasiphenol C (1 mg/mL) by accurately weighing the standard and dissolving it in methanol.
- From the stock solution, prepare a series of calibration standards ranging from 1 μ g/mL to 100 μ g/mL by serial dilution with methanol.
- c) Sample Preparation:
- For plant material, perform an extraction using a suitable solvent (e.g., methanol or 70% ethanol).
- Centrifuge the extract to remove particulate matter.
- Filter the supernatant through a 0.45 µm syringe filter prior to injection.

d) HPLC Conditions:

Parameter	Condition
Column	C18 reversed-phase (4.6 x 250 mm, 5 μm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	10-60% B over 30 min, then to 100% B over 5 min, hold for 5 min, return to 10% B over 5 min
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	280 nm
Injection Volume	10 μL



e) Data Analysis:

- Construct a calibration curve by plotting the peak area of the Carasiphenol C standards against their concentration.
- Determine the concentration of **Carasiphenol C** in the samples by interpolating their peak areas on the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

This protocol is suitable for the qualitative identification and structural confirmation of **Carasiphenol C**.

- a) Instrumentation:
- LC-MS system equipped with an electrospray ionization (ESI) source.
- High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- b) LC Conditions:
- Use the same HPLC conditions as described in section 3.1.d, ensuring the mobile phase is compatible with MS (e.g., using volatile modifiers like formic acid).
- c) MS Conditions:



Parameter	Condition
Ionization Mode	Negative Electrospray Ionization (ESI-)
Capillary Voltage	3.5 kV
Drying Gas Temperature	325°C
Drying Gas Flow	8 L/min
Nebulizer Pressure	35 psi
Scan Range (m/z)	100 - 1000
Fragmentation Energy	10-40 eV (for MS/MS)

d) Data Analysis:

- Identify the deprotonated molecule [M-H]⁻ for **Carasiphenol C** at an m/z of approximately 679.19.
- Perform MS/MS fragmentation to obtain characteristic product ions for structural elucidation.
 Common fragmentation pathways for similar polyphenols include retro-Diels-Alder (RDA) reactions and cleavage of interflavanoid bonds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the definitive structural confirmation of **Carasiphenol C**.

- a) Instrumentation and Materials:
- NMR spectrometer (400 MHz or higher).
- 5 mm NMR tubes.
- Deuterated solvents (e.g., Methanol-d₄, Acetone-d₆, DMSO-d₆).
- Carasiphenol C reference standard.



b) Sample Preparation:

- Dissolve 5-10 mg of Carasiphenol C in 0.6 mL of a suitable deuterated solvent.
- Transfer the solution to an NMR tube.
- c) NMR Experiments:
- ¹H NMR: Provides information on the proton environments in the molecule.
- 13C NMR: Provides information on the carbon skeleton.
- 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, aiding in the complete assignment of the structure.
- d) Expected ¹H NMR Spectral Data (Hypothetical, based on similar structures):

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
6.0 - 7.5	m	Multiple protons	Aromatic protons
4.0 - 5.5	m	Multiple protons	Methine and aliphatic protons
8.0 - 9.5	br s	Multiple protons	Phenolic hydroxyl protons

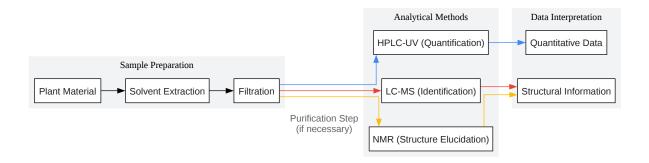
e) Expected ¹³C NMR Spectral Data (Hypothetical, based on similar structures):

Chemical Shift (δ, ppm)	Assignment
150 - 160	Oxygenated aromatic carbons
100 - 140	Aromatic carbons
30 - 80	Aliphatic carbons

Visualizations



Experimental Workflow



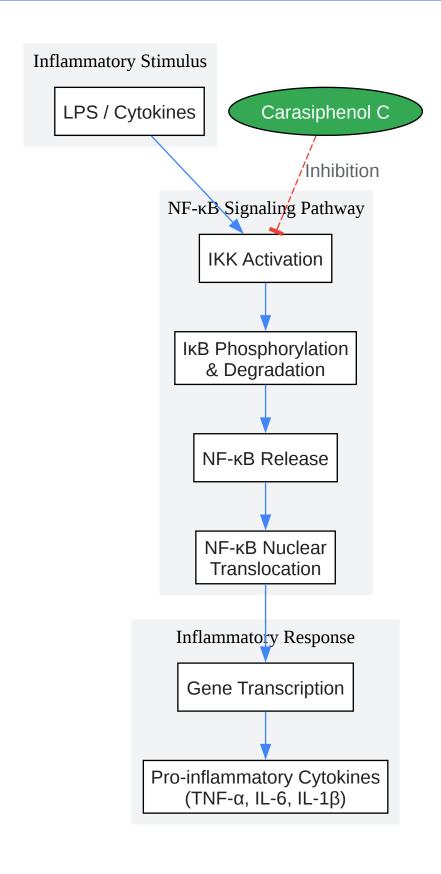
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Caption: General workflow for the analysis of Carasiphenol C.

Hypothetical Anti-Inflammatory Signaling Pathway

Polyphenolic compounds like **Carasiphenol C** are known to exhibit anti-inflammatory properties. A plausible mechanism of action involves the inhibition of the NF-κB signaling pathway.[2][3][4][5]





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